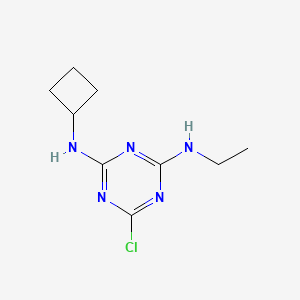
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- is a derivative of the triazine family, characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with cyclobutylamine and ethylamine in the presence of a base such as sodium carbonate can yield the desired compound. The reaction is usually carried out in an ice bath to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-: Similar in structure but lacks the cyclobutyl group.
Simazine: Another triazine derivative used as a herbicide, characterized by the presence of ethylamino groups.
Atrazine: A widely used herbicide with similar triazine core but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- is unique due to the presence of both cyclobutyl and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
102587-50-8 |
|---|---|
Molecular Formula |
C9H14ClN5 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-chloro-2-N-cyclobutyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14ClN5/c1-2-11-8-13-7(10)14-9(15-8)12-6-4-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
LQMSJZJWUAIFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















